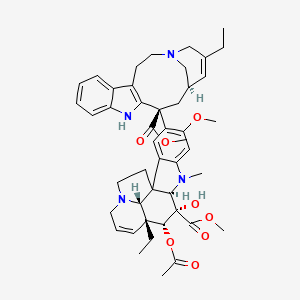
Anhydrovinblastine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dehydrovinblastine: is a bisindole alkaloid that serves as an intermediate in the biosynthesis of vinblastine-type alkaloidsThis compound is of significant interest due to its role in the production of vinblastine, a well-known anticancer agent used in chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-dehydrovinblastine involves the coupling of two key alkaloids: catharanthine and vindoline. The process typically includes the following steps :
1,4-Reduction: The first step involves the reduction of a dimeric iminium intermediate to an enamine compound using a 1,4-dihydropyridine compound.
Oxidative Transformation: The enamine is then oxidatively transformed to a second iminium intermediate under controlled aeration.
Reduction: The second iminium intermediate is reduced to form the target dimer alkaloid compound, 3’,4’-dehydrovinblastine.
Industrial Production Methods: Industrial production of 3’,4’-dehydrovinblastine follows similar synthetic routes but is optimized for large-scale operations. The use of cell-free extracts from Catharanthus roseus plants has been shown to simplify the methodology and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,4’-Dehydrovinblastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vinblastine.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide and osmium tetroxide are commonly used.
Reduction: Alkali metal borohydrides like sodium borohydride are used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products:
Vinblastine: The primary product formed from the oxidation of 3’,4’-dehydrovinblastine.
Leurosine: Another significant product formed during the biosynthesis.
Applications De Recherche Scientifique
3’,4’-Dehydrovinblastine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of vinblastine and related alkaloids.
Industry: Industrial production of vinblastine relies on the efficient synthesis of 3’,4’-dehydrovinblastine.
Mécanisme D'action
The mechanism of action of 3’,4’-dehydrovinblastine is primarily related to its role as a precursor to vinblastine. Vinblastine exerts its effects by binding to tubulin, inhibiting microtubule formation, and arresting the cell cycle at metaphase. This disruption of the mitotic spindle leads to cell death .
Comparaison Avec Des Composés Similaires
Vinblastine: A direct derivative of 3’,4’-dehydrovinblastine with potent anticancer properties.
Vincristine: Another vinca alkaloid with similar structure but different therapeutic applications and toxicity profiles.
Uniqueness: 3’,4’-Dehydrovinblastine is unique due to its role as a key intermediate in the biosynthesis of vinblastine and related alkaloids. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C46H56N4O8 |
|---|---|
Poids moléculaire |
793 g/mol |
Nom IUPAC |
methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44?,45-,46-/m0/s1 |
Clé InChI |
FFRFGVHNKJYNOV-ULCYVWNCSA-N |
SMILES isomérique |
CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES canonique |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Synonymes |
3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















